molecular formula C16H15NO3 B14579707 Methyl 2-[acetyl(phenyl)amino]benzoate CAS No. 61573-21-5

Methyl 2-[acetyl(phenyl)amino]benzoate

Cat. No.: B14579707
CAS No.: 61573-21-5
M. Wt: 269.29 g/mol
InChI Key: YZAVDZANCDOMDL-UHFFFAOYSA-N
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Description

Methyl 2-[acetyl(phenyl)amino]benzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester, with an acetyl(phenyl)amino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl 2-[acetyl(phenyl)amino]benzoate often involves large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and high-yield synthesis. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid.

    Sulfonation: Sulfuric acid or oleum.

    Halogenation: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Aminolysis: Ammonia or amines in the presence of a base.

Major Products:

    Nitration: Methyl 3-nitrobenzoate.

    Hydrolysis: Benzoic acid and methanol.

    Aminolysis: Corresponding amides.

Mechanism of Action

The mechanism of action of methyl 2-[acetyl(phenyl)amino]benzoate involves its interaction with specific molecular targets. The acetyl(phenyl)amino group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-[acetyl(phenyl)amino]benzoate is unique due to the presence of both an ester and an acetyl(phenyl)amino group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in synthesis and medicinal chemistry.

Properties

CAS No.

61573-21-5

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

methyl 2-(N-acetylanilino)benzoate

InChI

InChI=1S/C16H15NO3/c1-12(18)17(13-8-4-3-5-9-13)15-11-7-6-10-14(15)16(19)20-2/h3-11H,1-2H3

InChI Key

YZAVDZANCDOMDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2C(=O)OC

Origin of Product

United States

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